molecular formula C8H8BrClN2O2 B8118872 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine

2-Acetamido-5-bromo-3-chloro-6-methoxypyridine

Cat. No.: B8118872
M. Wt: 279.52 g/mol
InChI Key: VAUMGSHPOQBKHD-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is a chemical compound with the molecular formula C8H8BrClN2O2. It is known for its unique structure, which includes a pyridine ring substituted with acetamido, bromo, chloro, and methoxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-bromo-3-chloro-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce aldehydes or acids .

Scientific Research Applications

2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various applications. The presence of both halogen atoms and the methoxy group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

N-(5-bromo-3-chloro-6-methoxypyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-4(13)11-7-6(10)3-5(9)8(12-7)14-2/h3H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMGSHPOQBKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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